2-Hydroxy-3-methoxybenzoic acid

Antioxidant activity Free radical scavenging Structure-activity relationship

Researchers quantifying salicylates in plasma or synthesizing benzofuranone libraries require isomer-pure 2-hydroxy-3-methoxybenzoic acid (o-VA) as a non-substitutable analytical standard and building block. o-VA provides: a diagnostic IR signature (C=O at 1655 cm⁻¹) for identity confirmation; validated HPLC internal standard performance (LLOQ 25 pg/µL); and ortho-specific reactivity for 7-methoxybenzofuranone synthesis. Supplied ≥98% pure with CoA; bulk quantities (up to 500 g) available for scale-up.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 877-22-5
Cat. No. B043213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-methoxybenzoic acid
CAS877-22-5
Synonyms2-Hydroxy-3-methoxybenzoic Acid;  3-Methoxysalicylic Acid;  2-hydroxy-m-anisic Acid ;  3-Methoxy-2-hydroxybenzoic Acid;  NSC 134533;  NSC 408167; 
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)C(=O)O
InChIInChI=1S/C8H8O4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9H,1H3,(H,10,11)
InChIKeyAUZQQIPZESHNMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-methoxybenzoic acid: Identity and Physicochemical Profile


2-Hydroxy-3-methoxybenzoic acid (syn. 3-methoxysalicylic acid, ortho-vanillic acid, o-VA) is a phenolic benzoic acid derivative bearing a hydroxyl group at the C-2 position and a methoxy group at the C-3 position of the aromatic ring . It belongs to the methoxysalicylic acid subclass and is a positional isomer of both vanillic acid (4-hydroxy-3-methoxybenzoic acid, VA) and isovanillic acid (3-hydroxy-4-methoxybenzoic acid, isoVA) [1]. The compound has a molecular formula of C₈H₈O₄, a molecular weight of 168.15 g/mol, a melting point of 147–150 °C, and a predicted pKa of 2.85, distinguishing it from other methoxybenzoic acid isomers in both solid-state and solution behavior .

Why 2-Hydroxy-3-methoxybenzoic acid Isomers Are Not Interchangeable


Despite sharing the identical molecular formula (C₈H₈O₄), the three vanillic acid positional isomers—ortho-vanillic acid (o-VA, 2-hydroxy-3-methoxy), vanillic acid (VA, 4-hydroxy-3-methoxy), and isovanillic acid (isoVA, 3-hydroxy-4-methoxy)—exhibit fundamentally divergent physicochemical properties and biological activities that preclude interchangeable use [1]. The ortho arrangement of the hydroxyl and carboxyl groups in o-VA creates an intramolecular hydrogen bond that is absent in VA and isoVA, leading to a distinct spectroscopic fingerprint (C=O stretch at 1655 cm⁻¹ vs 1679 cm⁻¹ for VA), a substantially lower pKa (2.85 vs 4.53 for VA), and a markedly different reactivity profile [1]. These structural differences translate into quantifiable disparities in antioxidant capacity (o-VA is 3.7-fold weaker than isoVA in DPPH assay), cytotoxic selectivity (only o-VA exhibits activity against HEP-G2 cells), and chromatographic retention behavior (enabling o-VA's specific utility as an HPLC internal standard for salicylate quantification in human plasma) [1][2]. Generic substitution of one isomer for another without experimental verification would compromise assay validity, synthetic yield, and biological reproducibility.

Differentiation Evidence for 2-Hydroxy-3-methoxybenzoic acid


Antioxidant Capacity: o-VA vs isoVA

In a direct head-to-head comparison of the three vanillic acid isomers tested under identical conditions, 2-hydroxy-3-methoxybenzoic acid (o-VA) exhibited significantly weaker antioxidant activity across all three radical scavenging assays. In the DPPH assay, o-VA showed an IC₅₀ of 7.18 ± 0.44 µM, compared to 1.94 ± 0.20 µM for isoVA and 2.51 ± 0.23 µM for VA. In the ABTS assay, o-VA gave an IC₅₀ of 8.65 ± 0.41 µM versus 2.60 ± 0.19 µM (isoVA) and 2.66 ± 0.16 µM (VA). The most dramatic difference was observed in the hydroxyl radical (HO•) scavenging assay, where o-VA required 0.697 ± 0.05591 mol/L to achieve 50% inhibition, compared to 0.011 ± 0.00148 mol/L for isoVA—a 63-fold difference [1]. Statistical analysis (Tukey's test) confirmed that o-VA differed significantly from both VA and isoVA in all assays (p < 0.05), while VA and isoVA were statistically indistinguishable from each other in DPPH and ABTS tests [1].

Antioxidant activity Free radical scavenging Structure-activity relationship

Selective Cytotoxicity in HEP-G2 Cells

Among the three vanillic acid isomers tested on HEP-G2 (human hepatocellular carcinoma) and Caco-2 (human colorectal adenocarcinoma) cell lines, only 2-hydroxy-3-methoxybenzoic acid (o-VA) demonstrated measurable cytotoxic activity. At the highest tested concentration of 10 mM, o-VA reduced HEP-G2 cell viability by approximately 20%, whereas vanillic acid (VA) and isovanillic acid (isoVA) showed no statistically significant cytotoxic effect at any tested concentration on either cell line [1]. The cytotoxicity of o-VA was statistically significant compared to both VA and isoVA across all tested concentrations on the HEP-G2 line (p < 0.05), while no significant difference was observed among the three compounds on the Caco-2 line [1]. This selective cytotoxicity occurred despite o-VA being the weakest antioxidant of the three isomers, indicating a mechanism of action independent of radical scavenging [1].

Cytotoxicity Hepatocellular carcinoma Cancer cell selectivity

Acid Strength: o-VA vs Isomers

The ortho arrangement of the hydroxyl and carboxyl groups in 2-hydroxy-3-methoxybenzoic acid (o-VA) enables intramolecular hydrogen bonding that stabilizes the conjugate base, resulting in a significantly lower pKa compared to its positional isomers. The experimentally validated computational data (B3LYP/6-311++G(d,p) with CPCM solvation model) show that o-VA has a pKa of 2.85, whereas isovanillic acid (isoVA) has a pKa of 4.35 and vanillic acid (VA) has a pKa of 4.53 [1]. The dissociation energy for proton abstraction from the carboxyl group of o-VA is substantially lower than the corresponding energies for VA and isoVA, confirming that o-VA is the strongest acid among the three isomers [1]. This pKa difference of approximately 1.5–1.7 log units means o-VA is roughly 30–50 times more acidic than VA, which directly impacts its ionization state at physiological pH (7.4), its solubility profile, and its behavior in pH-dependent separation and formulation processes.

pKa Acid dissociation Physicochemical property Ionization state

Spectroscopic Identity: Intramolecular Hydrogen Bond

The ortho-hydroxy substitution in 2-hydroxy-3-methoxybenzoic acid (o-VA) creates a strong intramolecular hydrogen bond between the phenolic –OH and the carbonyl oxygen of the carboxylic acid group, which is absent in the meta- and para-substituted isomers. This hydrogen bond produces a diagnostic red-shift in the infrared C=O stretching vibration: o-VA exhibits ν(C=O) at 1655 cm⁻¹ (KBr) and 1650 cm⁻¹ (ATR), compared to 1679 cm⁻¹ (KBr) and 1677 cm⁻¹ (ATR) for VA, and 1688 cm⁻¹ (KBr) and 1681 cm⁻¹ (ATR) for isoVA [1]. The magnitude of the shift (24 cm⁻¹ in KBr) is readily detectable by routine FT-IR instrumentation and is accompanied by systematic shifts of multiple aromatic ring vibration bands (8a, 19b, 19a, 14, 18b, 7b, 10a, 6b, 16a per Versányi numbering) to lower wavenumbers, reflecting the destabilized π-electron system of o-VA [1]. In UV-VIS spectroscopy, the n→π* transition of the carbonyl group in o-VA appears at 306 nm (water) and 313 nm (methanol), representing a bathochromic shift of 17–19 nm relative to VA (289 nm water, 290 nm methanol) [1].

Infrared spectroscopy Intramolecular hydrogen bond Structural confirmation Quality control

Validated HPLC Internal Standard for Salicylates

2-Hydroxy-3-methoxybenzoic acid has been validated as an internal standard (IS) in a selective, sensitive HPLC method with post-column hydrolysis and fluorescence detection for the simultaneous quantification of acetylsalicylic acid (ASA) and its metabolite salicylic acid (SA) in human plasma [1]. The method employs simple protein precipitation with acetonitrile, followed by isocratic separation on a ProntoSIL 120 C18 ace-EPS column (150 × 2 mm, 3 µm) with a C8 guard column. The mobile phase (10 mM formic acid pH 2.9 / acetonitrile, 70:30 v/v) at 0.35 mL/min achieves baseline resolution of ASA, SA, and the internal standard within 8 minutes [1]. The method demonstrates linearity from 0.05 to 20 ng/µL for both analytes, with a lower limit of quantification (LLOQ) of 25 pg/µL for SA and 50 pg/µL for ASA, and limits of detection (LOD) of 15 pg/µL and 32.5 pg/µL, respectively [1]. While a direct comparative study against alternative internal standards is not available in the published method, the selection of o-VA over other benzoic acid derivatives (such as 2-methylbenzoic acid used in earlier methods) is driven by its favorable chromatographic retention distinct from both ASA and SA, its stability under the post-column alkaline hydrolysis conditions, and its compatible fluorescence properties at the detection wavelengths (λex 290 nm, λem 400 nm) [1].

Bioanalytical method validation Internal standard HPLC-fluorescence Clinical pharmacokinetics

Synthetic Intermediate for 7-Methoxy-3(2H)-benzofuranone

The 2-hydroxy-3-methoxy substitution pattern of o-VA is specifically required for the large-scale synthesis of 7-methoxy-3(2H)-benzofuranone via conversion to 7-methoxy-3-acetoxybenzofuran followed by hydrolysis [1]. This synthetic route exploits the ortho relationship between the hydroxyl and carboxyl groups to form the benzofuranone ring system through intramolecular cyclization, a transformation that is geometrically impossible with the meta- or para-substituted isomers (VA and isoVA). The resulting 7-methoxy-3(2H)-benzofuranone serves as a critical intermediate for the preparation of morphine analogs and other pharmacologically active 3-substituted 7-methoxybenzofurans [2]. Furthermore, o-VA is documented as a building block for the synthesis of the clinically used anticoagulants warfarin and phenprocoumon . While other methoxybenzoic acids may serve as general synthetic intermediates, the specific ortho-hydroxy/meta-methoxy pattern of o-VA is structurally required for the benzofuranone cyclization and for the correct substitution topology in coumarin-based anticoagulant synthesis.

Synthetic intermediate Benzofuranone Morphine analog Scale-up synthesis

Application Scenarios for 2-Hydroxy-3-methoxybenzoic acid


SAR Studies of Phenolic Acid Isomers in Cancer Models

Investigators studying the structural determinants of phenolic acid cytotoxicity should specifically procure 2-hydroxy-3-methoxybenzoic acid (o-VA) alongside its isomers (VA and isoVA) as a defined comparator set. As demonstrated by Świsłocka et al. [1], only o-VA exhibits measurable cytotoxicity against HEP-G2 hepatocellular carcinoma cells (~20% viability reduction at 10 mM), while VA and isoVA are inactive. This selective cytotoxicity, uncorrelated with antioxidant capacity, makes o-VA an essential positive control and mechanistic probe compound within the vanillic acid isomer panel. Procurement of high-purity o-VA (≥97%) ensures that the observed biological effect is attributable to the compound rather than to isomer contamination.

Plasma Salicylate Quantification Method

Clinical pharmacology laboratories implementing the validated HPLC-fluorescence method of Hobl et al. [2] for simultaneous determination of acetylsalicylic acid and salicylic acid in human plasma must source 2-hydroxy-3-methoxybenzoic acid as the internal standard. The method achieves sub-nanogram sensitivity (LLOQ 25 pg/µL for SA, 50 pg/µL for ASA) with an 8-minute runtime, and the specific chromatographic retention and fluorescence properties of o-VA underlie the method's performance. Substitution with VA, isoVA, or other benzoic acid derivatives would require complete method re-validation, as these isomers exhibit different pKa values (2.85 vs 4.35–4.53), retention times, and fluorescence characteristics that would compromise peak resolution and quantification accuracy.

FT-IR Identity Verification for Methoxysalicylic Acids

QC/QA laboratories responsible for incoming material verification of methoxysalicylic acid isomers can leverage the unique intramolecular hydrogen bond signature of o-VA for unambiguous identity confirmation. The diagnostic C=O stretching band at 1655 cm⁻¹ (KBr), shifted by 24 cm⁻¹ from the corresponding band in VA (1679 cm⁻¹), provides a rapid, instrument-based identity test that does not require chromatographic separation [1]. This is particularly valuable when multiple methoxybenzoic acid isomers are handled in the same facility, reducing the risk of mislabeling and cross-contamination in regulated GMP environments.

Synthesis of 7-Methoxy-3(2H)-benzofuranone

Medicinal chemistry groups engaged in the synthesis of benzofuranone-based libraries, including morphine analog precursors, should procure 2-hydroxy-3-methoxybenzoic acid in bulk quantities (≥100 g) as the requisite starting material for the Bryant and Huhn large-scale procedure [3]. The ortho-hydroxy substitution pattern is structurally essential for the intramolecular cyclization to 7-methoxy-3-acetoxybenzofuran, and no equivalent direct route exists from the meta- or para-substituted isomers (VA or isoVA). The commercial availability of o-VA at ≥97% purity and at scales up to 500 g from major suppliers supports process development and pilot-scale production without requiring custom synthesis.

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